molecular formula C16H19N3O2S B2528256 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 2194846-04-1

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2528256
CAS No.: 2194846-04-1
M. Wt: 317.41
InChI Key: HBLOYIIAAHVNFV-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 2194846-04-1) is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a cyclopropyl-substituted pyrimidine core with a 3,4-dimethylbenzene sulfonamide moiety (C16H19N3O2S, MW: 317.41 g/mol) . The structural design incorporates enhanced metabolic stability through the cyclopropyl group while the sulfonamide functional group serves as a versatile pharmacophore known for diverse biological activities and provides opportunities for further derivatization . With a topological polar surface area of 80.3 Ų and calculated properties including 5 rotatable bonds and hydrogen bond donor/acceptor counts of 1 and 5 respectively, this compound exhibits favorable drug-like characteristics for pharmaceutical research . Researchers utilize this building block in developing novel therapeutic agents, particularly in exploring kinase inhibition pathways and targeted protein degradation technologies that have shown promise in oncology applications . The compound is offered with guaranteed 90%+ purity and is strictly for research use only (RUO), not for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-3-6-15(7-12(11)2)22(20,21)19-9-14-8-16(13-4-5-13)18-10-17-14/h3,6-8,10,13,19H,4-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOYIIAAHVNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a sulfonamide group, which is significant in medicinal chemistry for its ability to mimic natural substrates and interact with biological targets. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 306.39 g/mol. Its unique cyclopropyl and pyrimidine moieties contribute to its biological activity and specificity.

Anticancer Activity

Research indicates that compounds similar to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The inhibition of these enzymes can disrupt the pH regulation within tumors, leading to reduced growth rates and enhanced efficacy of chemotherapeutic agents .

Antiviral Properties

Sulfonamides have also been explored for their antiviral activities. Studies have demonstrated that certain sulfonamide derivatives can inhibit viral replication by targeting specific enzymes essential for viral life cycles, such as proteases and polymerases. This mechanism suggests that this compound could be developed as a candidate for antiviral therapies .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Research has shown that the compound can modulate various signaling pathways involved in cell proliferation and apoptosis. For example, it may inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often upregulated in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the cyclopropyl and pyrimidine rings significantly affect the biological activity of sulfonamide derivatives. For instance, varying substituents on these rings can enhance potency against specific targets while minimizing off-target effects .

ModificationEffect on ActivityReference
Cyclopropyl groupIncreased selectivity
Dimethyl substitutionEnhanced binding affinity
Pyrimidine moietyImproved metabolic stability

Inhibitory Effects on Enzymes

In a study examining the inhibitory effects of sulfonamides on carbonic anhydrase, this compound was shown to significantly reduce enzyme activity in vitro, suggesting potential use as an antitumor agent .

Antiviral Activity Against HIV

Another investigation focused on the antiviral properties of related sulfonamide compounds demonstrated that they effectively inhibited HIV protease activity, providing a basis for further development of this compound as an antiviral therapeutic .

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropylpyrimidine moiety may interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of dimethyl substitution.

    N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidinylsulfonyl group, offering different chemical properties.

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C14_{14}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 304.36 g/mol

The presence of the cyclopropyl group and the pyrimidine moiety contributes to its unique biological properties.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, sulfonamides generally inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria and certain protozoa.
  • Antioxidant Activity : Recent studies have indicated that this compound possesses antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic.

In Vitro Studies

In vitro studies have assessed the biological activity of this compound using various assays:

Activity Method Used Results
Enzyme InhibitionEnzyme activity assaysIC50_{50} = 50 µM against dihydropteroate synthase
Antioxidant ActivityDPPH radical scavenging assayScavenging activity = 75% at 100 µM
Antimicrobial ActivityAgar diffusion methodZone of inhibition = 15 mm against E. coli

Case Studies

  • Antimicrobial Efficacy : A study published in Z. Naturforsch. explored the compound's efficacy against resistant bacterial strains. Results indicated significant antibacterial effects comparable to traditional antibiotics, suggesting potential use in treating infections caused by resistant bacteria .
  • Enzyme Inhibition Profiles : Research conducted on the enzyme inhibition characteristics revealed that this compound effectively inhibits multiple targets involved in bacterial folate synthesis pathways, which is critical for their growth and survival .
  • Toxicological Assessment : Toxicity studies showed that at therapeutic doses, the compound exhibits low toxicity levels in mammalian cell lines, indicating a favorable safety profile for further clinical investigations .

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